An In-depth Technical Guide to (8-Methyl-5-quinolinyl)boronic acid hydrate (CAS 1025010-58-5)
An In-depth Technical Guide to (8-Methyl-5-quinolinyl)boronic acid hydrate (CAS 1025010-58-5)
Introduction: A Versatile Building Block in Modern Drug Discovery
(8-Methyl-5-quinolinyl)boronic acid hydrate is a heterocyclic organoboron compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its unique structural scaffold, combining the biologically relevant quinoline core with the versatile boronic acid functional group, positions it as a valuable intermediate for the synthesis of complex molecular architectures.[1][2] The quinoline moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide spectrum of biological activities including antimalarial, antibacterial, and anticancer properties.[3][4] The boronic acid group, a cornerstone of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offers a powerful tool for the construction of carbon-carbon bonds.[5] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of (8-Methyl-5-quinolinyl)boronic acid hydrate, with a focus on its practical utility for researchers, scientists, and drug development professionals.
Physicochemical and Spectral Properties
(8-Methyl-5-quinolinyl)boronic acid hydrate is typically a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (8-Methyl-5-quinolinyl)boronic acid
| Property | Value | Reference(s) |
| CAS Number | 1025010-58-5 | |
| Molecular Formula | C₁₀H₁₀BNO₂ | [6] |
| Molecular Weight | 187.01 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | 2-8°C under inert atmosphere |
Spectral Data
The structural elucidation of (8-Methyl-5-quinolinyl)boronic acid is supported by various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the aromatic protons of the quinoline ring and the methyl group. A publicly available ¹H NMR spectrum confirms the presence of these key structural features.[7]
-
¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would be expected to show ten distinct signals corresponding to the carbon atoms of the 8-methylquinoline core. The chemical shifts would be influenced by the electron-donating methyl group and the electron-withdrawing boronic acid substituent. As a reference, the ¹³C NMR spectrum of the parent 8-methylquinoline shows characteristic signals for the quinoline ring and the methyl group.[8]
-
Infrared (IR) Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (as a broad band), B-O stretching, and C-H and C=C/C=N stretching vibrations of the quinoline ring.
Synthesis and Reactivity
A potential synthetic pathway is outlined below:
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of (8-Methyl-5-quinolinyl)boronic acid.
The first step involves the regioselective bromination of 8-methylquinoline to yield 5-bromo-8-methylquinoline.[7] Subsequently, a lithium-halogen exchange reaction using an organolithium reagent such as n-butyllithium at low temperature would generate the corresponding 5-lithio-8-methylquinoline intermediate. This highly reactive species is then quenched with a trialkyl borate, followed by acidic workup to afford the desired (8-Methyl-5-quinolinyl)boronic acid.
Reactivity in Suzuki-Miyaura Cross-Coupling
The primary utility of (8-Methyl-5-quinolinyl)boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the C5 position of the quinoline ring and a variety of sp²-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides or triflates.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of (8-Methyl-5-quinolinyl)boronic acid with an Aryl Bromide
The following is a representative, detailed protocol for the Suzuki-Miyaura coupling reaction. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Diagram 3: Experimental Workflow
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
(8-Methyl-5-quinolinyl)boronic acid hydrate (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (8-Methyl-5-quinolinyl)boronic acid hydrate, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Rationale: Oven-dried glassware is crucial to minimize water content, which can affect the stability of the catalyst and reactants. The choice of a palladium source and ligand is critical for catalytic activity. Pd(OAc)₂ is a common and relatively air-stable precatalyst, and PPh₃ is a widely used phosphine ligand that stabilizes the active Pd(0) species. Potassium carbonate is a common base used to activate the boronic acid for transmetalation.
-
-
Solvent Addition and Degassing: Add the 1,4-dioxane/water solvent mixture to the flask. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Rationale: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base. Degassing is essential to remove dissolved oxygen, which can oxidatively deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Rationale: Elevated temperatures are typically required to drive the reaction to completion. Monitoring the reaction allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Rationale: The aqueous workup removes the inorganic salts and other water-soluble impurities. Extraction with an organic solvent isolates the desired product. Washing with brine helps to remove residual water from the organic phase.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).
-
Rationale: Column chromatography is a standard technique for purifying organic compounds based on their polarity, allowing for the isolation of the desired product from any unreacted starting materials or byproducts.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Medicinal Chemistry
The (8-Methyl-5-quinolinyl)boronic acid scaffold is a valuable building block for the synthesis of biologically active molecules. The quinoline ring system is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities.[2] The ability to functionalize the C5 position of the 8-methylquinoline core via Suzuki-Miyaura coupling allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.[10]
For instance, substituted 8-hydroxyquinolines are known to be potent inhibitors of 2-oxoglutarate oxygenases, a class of enzymes implicated in various diseases, including cancer and cardiovascular disorders.[11] The synthesis of novel inhibitors can be efficiently achieved by coupling (8-Methyl-5-quinolinyl)boronic acid with appropriately substituted aryl or heteroaryl halides.
Handling, Storage, and Stability
Boronic acids, in general, are susceptible to degradation through protodeboronation and oxidation, particularly in the presence of moisture and air.[12] (8-Methyl-5-quinolinyl)boronic acid hydrate should be stored in a cool, dry place under an inert atmosphere to maintain its integrity. The hydrate form indicates the presence of water molecules in the crystal lattice, which can influence its stability and reactivity. While the hydrate may be more stable under ambient conditions compared to the anhydrous form, it is still advisable to handle the compound in a controlled environment to prevent decomposition. For long-term storage, refrigeration at 2-8°C is recommended.
Conclusion
(8-Methyl-5-quinolinyl)boronic acid hydrate is a key synthetic intermediate with significant potential in drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and versatile method for the synthesis of novel quinoline-based compounds. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in the laboratory. As the demand for new therapeutic agents continues to grow, the importance of versatile building blocks like (8-Methyl-5-quinolinyl)boronic acid hydrate in the arsenal of medicinal chemists is undeniable.
References
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). First experiments for Suzuki‐Miyaura coupling of quinolines and geranyl.... Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules ?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules ?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
- Google Patents. (n.d.). Boron-containing pharmacophore.
-
National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Retrieved from [Link]
-
PubChemLite. (n.d.). (8-methylquinolin-5-yl)boronic acid (C10H10BNO2). Retrieved from [Link]
-
MDPI. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Retrieved from [Link]
-
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules ?. Retrieved from [Link]
-
School of Chemistry | University of Bristol. (n.d.). Carbon-13 nuclear magnetic resonance spectroscopy of naturally occurring substances. 64. Structure of moronic acid. Retrieved from [Link]
-
University of South Florida. (2023, December 13). Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cas 1154741-19-1|| where to buy (5-Methylquinolin-8-yl)boronic acid [english.chemenu.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - (8-methylquinolin-5-yl)boronic acid (C10H10BNO2) [pubchemlite.lcsb.uni.lu]
- 7. acgpubs.org [acgpubs.org]
- 8. 8-Methylquinoline(611-32-5) 13C NMR [m.chemicalbook.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. chemrxiv.org [chemrxiv.org]
- 11. rsc.org [rsc.org]
- 12. patents.justia.com [patents.justia.com]
